tert-butyl N-(2-oxoazetidin-3-yl)carbamate
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Overview
Description
tert-butyl N-(2-oxoazetidin-3-yl)carbamate is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl (2-oxoazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-oxoazetidine. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize efficiency .
Chemical Reactions Analysis
tert-butyl N-(2-oxoazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
tert-butyl N-(2-oxoazetidin-3-yl)carbamate is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It can inhibit or activate certain enzymes, leading to changes in biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-butyl N-(2-oxoazetidin-3-yl)carbamate can be compared with other similar compounds such as:
Tert-butyl carbamate: A simpler compound with similar protective group properties.
Tert-butyl (2-oxoazepan-3-yl)carbamate: A compound with a different ring structure but similar functional groups.
The uniqueness of tert-butyl (2-oxoazetidin-3-yl)carbamate lies in its specific ring structure and reactivity, making it valuable for certain applications where other compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl N-(2-oxoazetidin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6(5)11/h5H,4H2,1-3H3,(H,9,11)(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMSEXDHKYVLKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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